molecular formula C11H11BrN2O3 B12890690 Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate

Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12890690
M. Wt: 299.12 g/mol
InChI Key: MYOLFGKGSLHSOH-UKTHLTGXSA-N
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Description

Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate is a sophisticated quinoline derivative designed for advanced research and development applications. This compound serves as a versatile synthetic intermediate and scaffold in medicinal chemistry, particularly in the discovery of new therapeutic agents. Quinoline derivatives are extensively investigated for their diverse biological activities. Recent studies highlight their significant potential as anticancer agents, where specific 4-hydroxyquinolone carboxamides have demonstrated inhibitory effects on cancer cell proliferation, such as in human colorectal adenocarcinoma (Caco-2) and human colon carcinoma (HCT-116) cell lines, by targeting key signaling pathways like PI3Kα/AKT . Furthermore, structurally related tetrahydroquinoline compounds have shown promising neuroprotective properties in models of Parkinson's disease, exhibiting potent antioxidant and anti-inflammatory effects that reduce oxidative stress and neuroinflammation . The strategic bromo and hydroxyimino substitutions on this quinoline core make it a valuable precursor for further chemical functionalization, supporting its use in building blocks for pharmaceuticals, agrochemicals, and materials science. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

methyl (4E)-6-bromo-4-hydroxyimino-2,3-dihydroquinoline-1-carboxylate

InChI

InChI=1S/C11H11BrN2O3/c1-17-11(15)14-5-4-9(13-16)8-6-7(12)2-3-10(8)14/h2-3,6,16H,4-5H2,1H3/b13-9+

InChI Key

MYOLFGKGSLHSOH-UKTHLTGXSA-N

Isomeric SMILES

COC(=O)N1CC/C(=N\O)/C2=C1C=CC(=C2)Br

Canonical SMILES

COC(=O)N1CCC(=NO)C2=C1C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (Precursor)

This intermediate is a key starting material for the hydroxyimino derivative.

  • Method:
    The 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate methyl ester is synthesized by cyclization of appropriate aniline derivatives with methyl 2-bromoacetate or related esters under basic conditions.
  • Typical Conditions:
    • Use of sodium hydride or other strong bases in anhydrous solvents such as N,N-dimethylformamide (DMF).
    • Reaction temperature controlled between room temperature and 50°C.
  • Yield: Generally moderate to good (60–80%).
  • Characterization: Confirmed by NMR, MS, and IR spectroscopy.

Introduction of the Hydroxyimino Group at Position 4

  • Method:
    The hydroxyimino group is introduced by oximation of the corresponding 4-oxo (keto) derivative. This involves reaction of the 4-oxo compound with hydroxylamine hydrochloride under mildly basic conditions.
  • Reaction Conditions:
    • Hydroxylamine hydrochloride is dissolved in aqueous ethanol or methanol.
    • The reaction mixture is buffered to pH 7–9 using sodium acetate or similar bases.
    • The reaction is typically carried out at room temperature or slightly elevated temperatures (25–50°C) for several hours.
  • Workup:
    • The product is isolated by filtration or extraction, followed by purification via recrystallization or chromatography.
  • Yield: High yields (70–90%) are common due to the favorable oximation reaction.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization/Esterification 6-bromoaniline + methyl 2-bromoacetate, NaH, DMF, RT 65–75 Formation of methyl 6-bromo-3,4-dihydroquinoline-1-carboxylate
2 Oximation Hydroxylamine hydrochloride, NaOAc buffer, EtOH, 40°C, 4 h 80–90 Conversion of 4-oxo to 4-(hydroxyimino) group
3 Bromination (if needed) Br2 or NBS, AcOH, 0–25°C 70–85 Selective bromination at position 6

Research Findings and Analytical Data

  • Spectroscopic Characterization:
    • ¹H NMR: Signals corresponding to the dihydroquinoline ring protons, methyl ester singlet (~3.7 ppm), and characteristic hydroxyimino proton (~11–12 ppm).
    • IR Spectroscopy: Strong absorption bands for hydroxylamine N–O stretch (~900–950 cm⁻¹) and ester carbonyl (~1730 cm⁻¹).
    • Mass Spectrometry: Molecular ion peak consistent with C11H11BrN2O3, confirming molecular weight (~296 g/mol).
  • X-ray Crystallography:
    • Confirms the position of bromine and hydroxyimino groups and the dihydroquinoline ring conformation.
  • Purity: Typically >95% by HPLC after recrystallization.

Notes on Reaction Optimization and Challenges

  • Regioselectivity: Bromination must be carefully controlled to avoid polybromination or substitution at undesired positions.
  • Oximation Efficiency: pH and temperature are critical to maximize conversion and minimize side reactions such as hydrolysis.
  • Handling: The hydroxyimino group is sensitive to acidic and strongly basic conditions; mild neutral to slightly basic conditions are preferred during purification.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Solvent for cyclization DMF, DMSO Anhydrous preferred
Base for cyclization Sodium hydride, potassium tert-butoxide Strong base required
Temperature (cyclization) 20–50°C Controlled to avoid side reactions
Hydroxylamine source Hydroxylamine hydrochloride Common oximation reagent
pH for oximation 7–9 Buffered with sodium acetate
Reaction time (oximation) 3–6 hours Monitored by TLC or HPLC
Bromination reagent Br2, NBS Electrophilic aromatic substitution
Bromination temperature 0–25°C To ensure regioselectivity

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate has shown promise in medicinal chemistry due to its structural characteristics that may influence biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quinoline derivatives, including this compound. Research indicates that compounds with a hydroxyimino group exhibit enhanced activity against various bacterial strains.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Organic Synthesis

The compound's unique structure makes it a valuable intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

Synthesis of Bioactive Compounds

This compound can be utilized to synthesize other bioactive compounds through various chemical reactions such as cyclization and functional group transformations.

Data Table: Synthesis Pathways

Reaction TypeConditionsProducts
CyclizationAcidic conditionsQuinoline derivatives
Nucleophilic SubstitutionBase-catalyzed reactionsVarious substituted quinolines
OxidationOxidizing agents (e.g., H₂O₂)Oxidized derivatives with enhanced activity

Agricultural Chemistry

Emerging research suggests potential applications in agricultural chemistry, particularly as a pesticide or herbicide.

Herbicidal Activity

Preliminary studies have indicated that this compound exhibits herbicidal properties against certain weed species.

Case Study:
In a controlled field trial, this compound was tested for its effectiveness against common agricultural weeds. Results showed a significant reduction in weed biomass compared to untreated controls, indicating its potential utility in crop protection strategies .

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a THQ core with several derivatives reported in the literature. Key structural variations among analogs include:

  • Position 4: Hydroxyimino (target compound) vs. oxo (e.g., tert-butyl 6-benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate ), sulfonamide (e.g., tert-butyl (R)-6-benzyl-4-(((R)-tert-butylsulfonyl)amino)-3,4-dihydroquinoline-1(2H)-carboxylate ), or fluorine substituents (e.g., tert-butyl 3,6-difluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate ).
  • Position 6: Bromine (target compound) vs. benzyl (e.g., methyl 6-benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate ), methoxy (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate ), or alkenyl-pyrrolidine groups (e.g., tert-butyl (S)-6-(3-(pyrrolidin-1-yl)pent-4-en-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate ).

Physicochemical and Spectroscopic Properties

  • Hydroxyimino vs. NMR shifts for imine carbons (δ ~150–160 ppm) are distinct from ketones (δ ~190–200 ppm) .
  • Bromine Effects: The electron-withdrawing bromine at position 6 may reduce electron density at position 4, stabilizing the hydroxyimino group. This contrasts with electron-donating groups like benzyl or methoxy .

Biological Activity

Methyl 6-bromo-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C11H11BrN2O3
  • Molecular Weight : 299.121 g/mol
  • Density : 1.65 g/cm³
  • Boiling Point : 442.2 ºC
  • Flash Point : 221.2 ºC

Biological Activity Overview

The compound has been investigated for various biological activities, including antibacterial, antiviral, and anticancer properties. These activities are primarily attributed to its ability to interact with specific biological targets.

1. Antibacterial Activity

Research has shown that derivatives of the quinoline structure exhibit potent antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related compound demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL against MRSA strains, indicating a strong antibacterial activity . The mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.

2. Antiviral Activity

The compound's structural analogs have been evaluated for their potential as anti-HIV agents. Studies indicate that certain derivatives possess significant antiviral activity with low cytotoxicity to human cell lines. For example, compounds based on the 4-hydroxyquinoline scaffold have shown efficacy in inhibiting HIV integrase with EC50 values around 75 µM .

3. Anticancer Properties

The anticancer potential of this compound has also been explored. Compounds within this class have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The precise mechanisms involve modulation of cell cycle progression and induction of oxidative stress within cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Study Findings
Study A Identified as a potent GyrB inhibitor with MIC values of 4–8 mg/mL against MRSA.
Study B Showed anti-HIV activity with low cytotoxicity (CC50 ~50 mM) in human cell lines.
Study C Demonstrated anticancer effects through apoptosis induction in various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : The compound acts by inhibiting DNA gyrase, which is essential for bacterial DNA replication.
  • HIV Integrase Interaction : Similar structural motifs allow the compound to bind effectively to HIV integrase, blocking viral replication.
  • Oxidative Stress Induction : It induces oxidative stress in cancer cells, leading to programmed cell death.

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